1-Oxazol-4-yl-cyclopropylamine
Overview
Description
1-Oxazol-4-yl-cyclopropylamine is a heterocyclic compound that features both an oxazole ring and a cyclopropylamine group The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the cyclopropylamine group consists of a cyclopropane ring attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxazol-4-yl-cyclopropylamine can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using reagents like manganese dioxide .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance safety and efficiency. For example, the use of a packed reactor containing commercial manganese dioxide can facilitate the oxidative aromatization of oxazolines to oxazoles . This method minimizes the risk of blockages and allows for the production of pure products without the need for additional purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-Oxazol-4-yl-cyclopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can convert oxazoles back to oxazolines or other derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products:
Oxidation: Oxazoles.
Reduction: Oxazolines or other reduced derivatives.
Substitution: Substituted oxazoles with various functional groups.
Scientific Research Applications
1-Oxazol-4-yl-cyclopropylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and ligands for catalysis.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Oxazol-4-yl-cyclopropylamine involves its interaction with various molecular targets and pathways. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing biological processes such as enzyme inhibition or receptor activation . The cyclopropylamine group may also contribute to the compound’s biological activity by interacting with specific protein targets.
Comparison with Similar Compounds
Oxazole: A simpler heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom.
Uniqueness: 1-Oxazol-4-yl-cyclopropylamine is unique due to the presence of both an oxazole ring and a cyclopropylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The cyclopropylamine group adds rigidity and steric hindrance, which can influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-(1,3-oxazol-4-yl)cyclopropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6(1-2-6)5-3-9-4-8-5/h3-4H,1-2,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVGHPMPARPTKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=COC=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306486 | |
Record name | 1-(4-Oxazolyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159733-51-3 | |
Record name | 1-(4-Oxazolyl)cyclopropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159733-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Oxazolyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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